molecular formula C7H4F3NO B046744 2-(Trifluoromethyl)nicotinaldehyde CAS No. 116308-35-1

2-(Trifluoromethyl)nicotinaldehyde

Cat. No. B046744
M. Wt: 175.11 g/mol
InChI Key: COMFXXABDQGVSV-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)nicotinaldehyde is a chemical compound used in various organic syntheses, particularly in the field of heterocyclic chemistry. It serves as an intermediate in the synthesis of different organic molecules, including pharmaceuticals and agrochemicals, due to its unique structural and electronic properties imparted by the trifluoromethyl group.

Synthesis Analysis

2-(Trifluoromethyl)nicotinaldehyde can be synthesized from ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate. This compound acts as an intermediate in the preparation of various pyridyl and naphthyridin derivatives, demonstrating its utility in heterocyclic chemistry (Eichler, Rooney, & Williams, 1976). Additionally, efficient synthesis pathways starting from simpler fluorinated precursors have been developed to produce 2-(trifluoromethyl)nicotinic acid derivatives, showcasing the versatility and accessibility of the trifluoromethylated pyridine structure (Kiss, Ferreira, & Learmonth, 2008).

Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)nicotinaldehyde is characterized by the presence of a trifluoromethyl group attached to the nicotinic aldehyde framework. This configuration imparts unique electronic and steric properties to the molecule, influencing its reactivity and interaction with other compounds. The structural analysis often involves spectroscopic methods, such as FT-IR and FT-Raman, to identify characteristic vibrational modes (Jose & Mohan, 2006).

Scientific Research Applications

  • Synthesis of Medicinal Compounds : A study by Kiss, Ferreira, and Learmonth (2008) explored efficient synthesis routes for 2-(trifluoromethyl)nicotinic acid derivatives, which are key intermediates in manufacturing COMT inhibitors (Kiss, Ferreira, & Learmonth, 2008).

  • Intermediate in Chemical Synthesis : Eichler, Rooney, and Williams (1976) discussed the use of Ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate as an intermediate for synthesizing 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2 (Eichler, Rooney, & Williams, 1976).

  • Inhibitor of Nicotinamidases : French et al. (2010) found that nicotinaldehyde is a potent inhibitor of nicotinamidases, potentially impacting NAD(+) metabolism and organismal aging (French et al., 2010).

  • Synthesis of Anti-infective Agents : Mulder et al. (2013) presented a method for synthesizing methyl 6-chloro-5-(trifluoromethyl)nicotinate, used in novel anti-infective agents (Mulder et al., 2013).

  • Muscarinic Receptor Agonists : Hu et al. (2010) synthesized compounds showing potential as M muscarinic receptor agonists, using structures involving 2- and 5-(1,1-dimethyl-1,2,5,6-tetrahydropyridinium-3-yl) oxadiazoline iodides (Hu et al., 2010).

  • Potential in Treating Metabolic and Neurodegenerative Disorders : Mehmel, Jovanović, and Spitz (2020) discussed the health benefits of Nicotinamide Riboside in treating various conditions, including metabolic and neurodegenerative disorders, and infections like SARS-CoV-2 (Mehmel, Jovanović, & Spitz, 2020).

  • Synthesis of Nicotine and Analogues : Bashiardes, Picard, and Pornet (2009) used nicotinaldehyde for the synthesis of nicotine and its analogues via intramolecular [3+2] cycloaddition of azomethine ylides (Bashiardes, Picard, & Pornet, 2009).

  • Catalysis in Water Splitting : Liang et al. (2016) developed a novel plasma-assisted synthesis method for NiCoP, using it as an efficient catalyst for water splitting (Liang et al., 2016).

  • Complexation Studies in Chemistry : Kenie and Satyanarayana (2016) studied the complexation of Co(II) and Zn(II) with nicotinaldehyde thiosemicarbazone, forming mononuclear and bis-mononuclear species (Kenie & Satyanarayana, 2016).

  • Oxidation Studies : Suvorov et al. (1972) explored the vapor phase oxidation of 3-picoline on tin and titanium vanadates, producing nicotinaldehyde and nicotinic acid (Suvorov et al., 1972).

  • Antiviral Activity : Attaby et al. (2007) synthesized 6′-amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile, demonstrating antiviral activity against HSV1, HAV, and MBB viruses (Attaby et al., 2007).

Safety And Hazards

2-(Trifluoromethyl)nicotinaldehyde is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and ensure adequate ventilation when handling this compound .

Future Directions

The major use of trifluoromethylpyridine derivatives, which includes 2-(Trifluoromethyl)nicotinaldehyde, is currently in the protection of crops from pests . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

2-(trifluoromethyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO/c8-7(9,10)6-5(4-12)2-1-3-11-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMFXXABDQGVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563716
Record name 2-(Trifluoromethyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)nicotinaldehyde

CAS RN

116308-35-1
Record name 2-(Trifluoromethyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

MnO2 (6.10 g, 70.6 mmol) was added portionwise to a solution of the above (2-(trifluoromethyl)pyridin-3-yl)methanol (I-29A) (2.5 g, 14.1 mmol) in dry dichloromethane (300 mL), and the resulting suspension was heated to 50° C. for 72 hours. After this time the mixture was filtered through Celite® and the filtrate concentrate in vacuo to afford a brown oil. This crude oil was purified by silica gel chromatography using a gradient of 0-30% ethyl acetate-hexane to furnish 2-(trifluoromethyl)nicotinaldehyde (I-29B) as clear oil. 1H-NMR (400 MHz, CDCl3) δ 10.4 (m, 1H), 8.89 (dd, J=4.8 and 1.2 Hz, 1H), 8.45 (dd, J=8.0, and 1.6 Hz, 1H), 7.70 (dd, J=8.0 and 4.8 Hz, 1H). MS m/z 176.0 (M+1).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
6.1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Lishchynskyi, MA Novikov, E Martin… - The Journal of …, 2013 - ACS Publications
Fluoroform-derived CuCF 3 recently discovered in our group exhibits remarkably high reactivity toward aryl and heteroaryl halides, performing best in the absence of extra ligands. A …
Number of citations: 178 pubs.acs.org

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